molecular formula C10H10N2O B3053220 2-(4-methoxyphenyl)-1H-imidazole CAS No. 52091-37-9

2-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B3053220
CAS No.: 52091-37-9
M. Wt: 174.2 g/mol
InChI Key: ZEVQPQCOLBCVSA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of a methoxyphenyl group at the second position of the imidazole ring imparts unique chemical and biological properties to this compound. It has garnered interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of lipoxygenases.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors for metals.

Mechanism of Action

The mechanism of action would depend on the specific application of “2-(4-methoxyphenyl)-1H-imidazole”. For instance, many imidazole derivatives are used in medicinal chemistry due to their ability to interact with various biological targets .

Future Directions

Future research could involve synthesizing “2-(4-methoxyphenyl)-1H-imidazole” and studying its properties and potential applications. Given the wide range of uses for imidazole derivatives in fields like medicinal chemistry, this could be a promising area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl-imidazole derivatives.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-1H-indole: Similar structure but with an indole ring instead of an imidazole ring.

    4-Methoxyphenyl-1H-benzimidazole: Contains a benzimidazole ring, which has different pharmacological properties.

    4-Methoxyphenyl-1H-pyrazole: Another heterocyclic compound with a pyrazole ring.

Uniqueness: 2-(4-Methoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a methoxyphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVQPQCOLBCVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499245
Record name 2-(4-Methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52091-37-9
Record name 2-(4-Methoxyphenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52091-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxyphenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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